REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7]O)=O.COC1(C2C(C)[C:27]34C[CH:24]([O:25][C:26]3=[CH:33][C:32](=O)[C:31]([O:35]C)=[CH:30]4)C2)C=CC=C(OC)C1.CCCCCC.C(OCC)(=O)C>ClCCl.C(OCC)(=O)C>[CH2:5]([O:7][C:33]1[CH:32]=[C:31]([OH:35])[CH:30]=[CH:27][C:26]=1[O:25][CH3:24])[C:4]1[CH:3]=[CH:2][CH:11]=[CH:10][CH:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Name
|
3-benzyloxy-4-methoxybenzaldehyde
|
Quantity
|
7.57 g
|
Type
|
reactant
|
Smiles
|
COC1(CC(=CC=C1)OC)C1CC2OC=3C(C1C)(C=C(C(C3)=O)OC)C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction flask is fitted with a condensor
|
Type
|
TEMPERATURE
|
Details
|
the contents is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for six hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The reaction is filtered off the 3-chlorobenzoic acid (which precipitates out of solution)
|
Type
|
WASH
|
Details
|
the filtrate is washed with saturated sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
dried in vacuo to an oil which
|
Type
|
DISSOLUTION
|
Details
|
The solid is subsequently dissolved in distilled methanol (80 ml)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen
|
Type
|
CUSTOM
|
Details
|
after two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
forty five minutes
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
no produce a dark oil which
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel (2:1 hexane-ethyl acetate as eluant)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a solid (4.68 g, 64.9%)
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1OC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |